Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate
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Overview
Description
Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. Subsequent reduction, protection, and formylation steps lead to the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate can be compared with other indole derivatives such as:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is also a precursor to biologically active natural products and has similar synthetic routes.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another indole derivative with applications in optical brightening and fluorescence.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
863770-86-9 |
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Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-21(2,3)29-18(26)24-13-12-15-14-16(10-11-17(15)24)25(19(27)30-22(4,5)6)20(28)31-23(7,8)9/h10-14H,1-9H3 |
InChI Key |
FQIKYYFHHYFRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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